1-(6-chloropyridazin-3-yl)-3-methyl-4-(thiophen-3-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol
Description
1-(6-Chloropyridazin-3-yl)-3-methyl-4-(thiophen-3-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound contains multiple functional groups, including a chloropyridazine moiety, a thiophene ring, and a pyrazolopyridinone core, which contribute to its diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H12ClN5OS |
|---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
1-(6-chloropyridazin-3-yl)-3-methyl-4-thiophen-3-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C15H12ClN5OS/c1-8-14-10(9-4-5-23-7-9)6-13(22)17-15(14)21(20-8)12-3-2-11(16)18-19-12/h2-5,7,10H,6H2,1H3,(H,17,22) |
InChI Key |
FHXPOSSXCJQXBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CSC=C3)C4=NN=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(6-chloropyridazin-3-yl)-3-methyl-4-(thiophen-3-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolopyridinone core: This can be achieved by the cyclization of appropriate hydrazine derivatives with β-ketonitriles under reflux conditions in ethanol.
Introduction of the chloropyridazine moiety: This step involves the reaction of the pyrazolopyridinone intermediate with 3-chloro-6-hydrazinopyridazine in the presence of a suitable base.
Attachment of the thiophene ring: The final step includes the coupling of the chloropyridazine-pyrazolopyridinone intermediate with thiophene derivatives under specific conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-(6-Chloropyridazin-3-yl)-3-methyl-4-(thiophen-3-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(6-chloropyridazin-3-yl)-3-methyl-4-(thiophen-3-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one involves interactions with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to specific enzymes or receptors: This interaction can inhibit or activate the target, leading to downstream biological effects.
Modulating signaling pathways: The compound may influence key signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
1-(6-Chloropyridazin-3-yl)-3-methyl-4-(thiophen-3-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one can be compared with other similar compounds, such as:
1-(6-Chloropyridazin-3-yl)-3-H/alkyl-4-phenyl-1H-pyrazol-5-amines: These compounds share the chloropyridazine and pyrazole moieties but differ in the substituents on the pyrazole ring.
Pyrazol-4-ylpyridazinones: These compounds have a similar core structure but may contain different substituents, leading to variations in their chemical and biological properties.
The uniqueness of 1-(6-chloropyridazin-3-yl)-3-methyl-4-(thiophen-3-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
